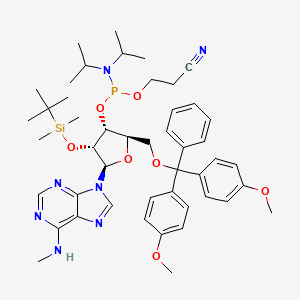

N6-Me-rA phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H64N7O7PSi/c1-32(2)54(33(3)4)62(58-28-16-27-48)60-41-39(59-45(42(41)61-63(11,12)46(5,6)7)53-31-52-40-43(49-8)50-30-51-44(40)53)29-57-47(34-17-14-13-15-18-34,35-19-23-37(55-9)24-20-35)36-21-25-38(56-10)26-22-36/h13-15,17-26,30-33,39,41-42,45H,16,28-29H2,1-12H3,(H,49,50,51)/t39-,41-,42-,45-,62?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLFLRPEMRRWIR-UTZPQXNGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H64N7O7PSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

898.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

history of N6-methyladenosine discovery

An In-depth Technical Guide to the Discovery of N6-methyladenosine (m6A)

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has emerged as a critical regulator of gene expression.[1] This dynamic and reversible methylation of adenosine (B11128) residues plays a pivotal role in nearly every aspect of the mRNA lifecycle, from splicing and nuclear export to translation and decay. First identified in the 1970s, the functional significance of m6A remained largely enigmatic for decades.[1][2] The last decade has witnessed a renaissance in m6A research, with the discovery of the proteins that write, erase, and read this modification, unveiling a complex regulatory network essential for cellular function and development. This guide provides a comprehensive technical overview of the historical discovery of m6A, the key experimental methodologies that enabled its identification, and the seminal findings that have shaped our understanding of its biological roles.

The Initial Discovery (1970s)

The first evidence for the existence of N6-methyladenosine as an internal modification in mRNA emerged in 1974 through the independent work of two research groups: Fritz Rottman's group at Michigan State University and Robert Perry's group at the Fox Chase Cancer Center.[2][3] Using techniques that were state-of-the-art for the time, these researchers demonstrated that methyl groups were present not only at the 5' cap of mRNAs but also within the internal sequences of the RNA molecules.

Key Initial Findings and Quantitative Data

The foundational studies in the 1970s established m6A as a genuine and widespread component of the transcriptome. Quantitative analysis from these early experiments provided the first estimates of m6A abundance.

| Organism/Cell Line | RNA Type | m6A Abundance Metric | Reported Value(s) | Year | Reference |

| Novikoff Hepatoma Cells | mRNA | Predominant base-methylated nucleoside | ~80% of base methylation | 1974 | Desrosiers et al. |

| Mouse L Cells | mRNA | Average modifications per mRNA molecule | 1-3 | 1974 | Perry & Kelley |

| Mammalian Cells | mRNA | Percentage of total adenosines | 0.1% - 0.4% | 1970s | General estimate |

| Influenza A Virus | mRNA | Average modifications per mRNA molecule | ~3 | 1987 | Narayan et al. |

Foundational Experimental Protocols

The discovery of m6A was made possible by a combination of radioactive labeling, enzymatic digestion of RNA, and chromatographic separation of the resulting nucleosides.

This protocol outlines the general method used to label RNA with radioactive methyl groups and isolate the mRNA fraction for analysis.

-

Cell Culture and Labeling:

-

Novikoff hepatoma cells or Mouse L cells were cultured in a growth medium deficient in methionine.

-

Cells were then incubated with L-[methyl-³H]-methionine. This allowed for the radioactive tritium (B154650) isotope to be incorporated into the methyl groups of macromolecules, including RNA. Conditions were optimized to suppress the incorporation of the label into the purine (B94841) ring itself.[3]

-

-

RNA Extraction:

-

Total RNA was extracted from the cells using methods such as phenol-chloroform extraction to isolate nucleic acids and remove proteins.

-

-

mRNA Isolation:

-

The polyadenylated [poly(A)] nature of most eukaryotic mRNAs was exploited for their purification. Total RNA was passed through an oligo(dT)-cellulose column. The poly(A) tails of the mRNA molecules would bind to the oligo(dT) on the column, while other RNA species (like ribosomal RNA and transfer RNA) would be washed away.

-

The bound mRNA was then eluted from the column, resulting in a purified, radioactively labeled mRNA sample.

-

This protocol describes the method used to break down the labeled mRNA into its constituent nucleosides and separate them to identify the modified bases.

-

Enzymatic Digestion:

-

The purified, radiolabeled mRNA was completely digested into individual nucleosides. This was typically achieved by a two-step enzymatic reaction:

-

Incubation with a nuclease, such as a mixture of RNase A, RNase T1, and snake venom phosphodiesterase, to cleave the phosphodiester bonds between nucleotides.

-

Subsequent treatment with bacterial alkaline phosphatase to remove the phosphate (B84403) groups, yielding nucleosides (adenosine, guanosine, cytidine, uridine, and their modified counterparts).

-

-

-

Two-Dimensional Paper Chromatography:

-

The resulting mixture of radioactive nucleosides was spotted onto a corner of a square sheet of chromatography paper (e.g., Whatman No. 1).

-

First Dimension: The paper was placed in a chromatography tank with a specific solvent system (e.g., isopropanol:water:concentrated HCl). The solvent would move up the paper by capillary action, separating the nucleosides based on their partitioning between the stationary phase (water bound to the cellulose (B213188) paper) and the mobile solvent phase.

-

Drying and Rotation: After the first separation, the paper was removed and thoroughly dried to remove all traces of the first solvent. The paper was then rotated 90 degrees.

-

Second Dimension: The paper was placed in a new tank with a different solvent system (e.g., a butanol-based solvent). This second separation further resolved the nucleosides that may not have been fully separated in the first dimension.

-

Detection: The separated, radioactive nucleoside spots were visualized by autoradiography. The positions of the spots were compared to the positions of known, non-radioactive nucleoside standards that were run in parallel or added to the sample. The spot corresponding to N6-methyladenosine was identified in the mRNA samples, confirming its presence.

-

The "m6A Renaissance" (2010s - Present)

For several decades following its discovery, the functional importance of m6A remained obscure due to a lack of tools to map its location transcriptome-wide and to identify the proteins that regulate and recognize it. This changed dramatically in the early 2010s, ushering in a new era of m6A research.

Discovery of the "Erasers": FTO and ALKBH5

A pivotal breakthrough came in 2011 with the discovery that m6A is a reversible modification.

-

FTO (Fat mass and obesity-associated protein): Researchers led by Chuan He at the University of Chicago demonstrated that FTO, a protein previously linked to obesity through genome-wide association studies, functions as an m6A demethylase.[4] They showed that FTO could oxidatively demethylate m6A back to adenosine in an Fe(II)- and α-ketoglutarate-dependent manner.[4]

-

ALKBH5 (AlkB Homolog 5): Shortly after the discovery of FTO, a second m6A demethylase, ALKBH5, was identified in 2013, also by Chuan He's group and Yun-Gui Yang's group independently.[5][6] ALKBH5 was also shown to reverse m6A methylation and was found to be crucial for processes such as spermatogenesis.[5]

This protocol describes a typical experiment to test the demethylase activity of a candidate protein.

-

Substrate Preparation: A short, single-stranded RNA oligonucleotide containing a single, centrally located m6A residue is synthesized.

-

Protein Expression and Purification: The candidate demethylase (e.g., FTO or ALKBH5) is expressed in a system like E. coli and purified.

-

Demethylation Reaction:

-

The m6A-containing RNA substrate is incubated with the purified protein in a reaction buffer.

-

The buffer contains necessary co-factors for the demethylase activity, such as Fe(II) (as (NH₄)₂Fe(SO₄)₂), α-ketoglutarate, and ascorbate, in a suitable buffer (e.g., HEPES).

-

The reaction is allowed to proceed for a set time (e.g., 1-3 hours) at a specific temperature (e.g., 37°C).

-

-

Analysis:

-

The reaction is stopped, and the RNA is digested into nucleosides as described in Protocol 2.

-

The resulting nucleosides are analyzed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS).

-

By comparing the chromatograms of the enzyme-treated sample with a no-enzyme control, a decrease in the m6A peak and a corresponding increase in the adenosine (A) peak indicates successful demethylation.

-

Discovery of the "Writers" and "Readers"

The identification of the enzymes that install (writers) and recognize (readers) the m6A mark followed in quick succession.

-

Writers (METTL3/METTL14): While the methyltransferase complex had been partially purified in the 1990s, its core components were definitively identified in the 2010s. METTL3 (Methyltransferase-like 3) was confirmed as the catalytic subunit, which forms a stable heterodimer with METTL14 (Methyltransferase-like 14) to efficiently methylate RNA.

-

Readers (YTHDF2): In 2014, the first m6A "reader" protein, YTHDF2 (YTH Domain Family 2), was characterized by the labs of Chuan He and Gideon Rechavi.[7][8] They demonstrated that the YTH domain of YTHDF2 directly binds to m6A-containing mRNAs. This binding was shown to target the mRNA for degradation by recruiting it to cellular RNA decay sites like P-bodies.[7]

The development of methylated RNA immunoprecipitation followed by sequencing (MeRIP-Seq or m6A-Seq) in 2012 was a technological leap that allowed researchers to map m6A sites across the entire transcriptome.[9]

-

RNA Isolation and Fragmentation:

-

High-quality poly(A) RNA is isolated from the cells or tissue of interest.

-

The RNA is chemically fragmented into small pieces, typically around 100 nucleotides in length.

-

-

Immunoprecipitation (IP):

-

A portion of the fragmented RNA is set aside as an "input" control.

-

The remaining fragmented RNA is incubated with a highly specific anti-m6A antibody. This antibody is typically coupled to magnetic beads (e.g., Protein A/G beads).

-

The antibody binds to the RNA fragments containing m6A, allowing them to be magnetically separated from the unbound, non-methylated fragments.

-

-

Library Preparation and Sequencing:

-

The m6A-enriched RNA fragments (the "IP" sample) are eluted from the antibody-bead complexes.

-

Two separate libraries for next-generation sequencing are prepared: one from the IP sample and one from the input control.

-

Both libraries are sequenced using a high-throughput platform.

-

-

Data Analysis:

-

The sequencing reads from both the IP and input samples are aligned to a reference genome or transcriptome.

-

Bioinformatic tools are used to identify "peaks," which are regions where there is a significant enrichment of sequencing reads in the IP sample compared to the input control. These peaks represent the locations of m6A modifications.

-

Conclusion

The journey of m6A discovery, from its initial identification as a curious base modification to its current status as a major regulator of gene expression, is a testament to technological advancement and scientific inquiry. The early, painstaking work involving radiolabeling and chromatography laid the essential groundwork. The modern era, characterized by the discovery of the m6A regulatory proteins and the development of high-throughput sequencing methods, has opened the floodgates to understanding the profound impact of the epitranscriptome on biology and disease. As research continues, the intricate details of how m6A modification is regulated and how it functions in different cellular contexts will undoubtedly provide new insights into human health and new avenues for therapeutic intervention.

References

- 1. Function and evolution of RNA N6-methyladenosine modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of methylated nucleosides in messenger RNA from Novikoff hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N6-methyladenosine in nuclear RNA is a major substrate of the obesity-associated FTO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ALKBH5 is a mammalian RNA demethylase that impacts RNA metabolism and mouse fertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N6-methyladenosine-dependent regulation of messenger RNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. Topology of the human and mouse m6A RNA methylomes revealed by m6A-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on RNA Methylation: A Technical Guide

An In-depth Technical Guide on the Core Discoveries and Methodologies in the Foundational Years of RNA Methylation Research.

Introduction

The field of epitranscriptomics, the study of post-transcriptional modifications of RNA, has in recent years revolutionized our understanding of gene regulation. However, the roots of this field extend back to the mid-20th century with the initial discoveries of methylated nucleosides in RNA. This technical guide provides a detailed overview of the seminal, early research on RNA methylation, with a focus on the foundational discoveries of N6-methyladenosine (m6A) and 5-methylcytosine (B146107) (m5C) in messenger RNA (mRNA). We delve into the pioneering experimental techniques that enabled these discoveries and present the initial quantitative data that laid the groundwork for this burgeoning field. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the historical context and core methodologies of RNA methylation research.

Foundational Discoveries

The first hints of RNA methylation emerged in the late 1950s. However, it was in the 1970s that the presence of methylated nucleosides within eukaryotic mRNA was definitively established, challenging the then-prevailing view of RNA as a simple transient copy of DNA.

The Discovery of N6-methyladenosine (m6A)

In 1974, two independent research groups, led by Fritz Rottman and Robert Perry, published landmark papers identifying the presence of N6-methyladenosine (m6A) in the mRNA of Novikoff hepatoma cells and mouse L cells, respectively.[1][2] These studies utilized radiolabeling techniques with L-[methyl-3H]methionine, the precursor for the methyl donor S-adenosylmethionine (SAM), to specifically label the methyl groups on RNA.[1] Through a series of enzymatic digestions and chromatographic separations, they demonstrated that a significant portion of the radioactivity was incorporated into adenosine, specifically as N6-methyladenosine.[1] These initial studies estimated that there were approximately two methyl groups per 1000 nucleotides in poly(A)+ RNA.[3]

The Discovery of 5-methylcytosine (m5C) in RNA

The presence of 5-methylcytosine (m5C) in RNA was also reported in early studies, although its widespread presence in mRNA was a subject of investigation for a longer period.[4][5] Early methods for detecting m5C in RNA also relied on radiolabeling and chromatographic techniques.[4] While m5C is less abundant in mRNA compared to m6A, its discovery opened another avenue of research into the functional roles of RNA methylation.[6]

Quantitative Data from Early Research

The initial studies in the 1970s provided the first quantitative estimates of the prevalence of RNA methylation. These early findings were crucial for establishing the significance of these modifications.

| RNA Modification | Organism/Cell Line | Abundance in mRNA | Year | Reference |

| N6-methyladenosine (m6A) | Mouse L Cells | ~3 residues per average mRNA molecule | 1975 | [2] |

| N6-methyladenosine (m6A) | HeLa Cells | ~1 m6A residue per 1000 nucleotides | 1975 | [7] |

| N6-methyladenosine (m6A) | HeLa Cells | ~50% of total methyl-labeled ribonucleosides | 1975 | [3] |

| Total Methyl Groups | Hamster BHK-21 Cells | 1.8 methyl groups per 1000 nucleotides | 1975 | [4] |

| 5-methylcytosine (m5C) | Human mRNA | ~0.02% - 0.09% of total cytosine | Later studies | [6] |

Core Experimental Protocols of the Era

The discovery of RNA methylation was made possible by a combination of innovative biochemical techniques. Below are detailed methodologies for the key experiments cited in the early literature.

Radiolabeling of RNA with L-[methyl-3H]methionine

This technique was fundamental for specifically tracking the methyl groups transferred to RNA.

Protocol:

-

Cell Culture: Eukaryotic cells (e.g., HeLa, Novikoff hepatoma, or L cells) were cultured in a growth medium deficient in methionine.

-

Labeling: L-[methyl-3H]methionine was added to the culture medium. The specific activity and concentration of the radioisotope varied between experiments but were typically in the range of 10-100 µCi/mL.

-

Incubation: Cells were incubated for a period ranging from a few hours to overnight to allow for the incorporation of the radiolabel into newly synthesized RNA.

-

Harvesting: Cells were harvested by centrifugation and washed with a cold phosphate-buffered saline (PBS) solution.

Isolation of Poly(A)+ mRNA

To specifically study messenger RNA, researchers utilized the presence of the polyadenylated tail at the 3' end of most eukaryotic mRNAs.

Protocol:

-

Total RNA Extraction: Total RNA was extracted from the radiolabeled cells using methods such as phenol-chloroform extraction.[8]

-

Oligo(dT)-Cellulose Chromatography: The total RNA sample was passed through a column containing oligo(dT)-cellulose. The poly(A) tails of the mRNA molecules would bind to the oligo(dT) on the column matrix.

-

Washing: The column was washed with a high-salt buffer to remove non-polyadenylated RNA species such as ribosomal RNA (rRNA) and transfer RNA (tRNA).

-

Elution: The bound poly(A)+ mRNA was then eluted from the column using a low-salt buffer.

-

Precipitation: The eluted mRNA was precipitated with ethanol (B145695) and resuspended in an appropriate buffer.

Enzymatic Digestion of mRNA to Nucleosides

To analyze the individual nucleosides, the purified mRNA was completely digested into its constituent components.

Protocol:

-

Enzyme Cocktail: A combination of enzymes was used to ensure complete digestion. A typical cocktail included:

-

Snake Venom Phosphodiesterase: To cleave the phosphodiester bonds between nucleotides.

-

Bacterial Alkaline Phosphatase: To remove the phosphate (B84403) groups from the resulting nucleotides, yielding nucleosides.[9][10]

-

-

Digestion Conditions: The purified mRNA was incubated with the enzyme cocktail in a suitable buffer (e.g., Tris-HCl) at 37°C for several hours. The exact pH and buffer composition were optimized to ensure the activity of both enzymes.

-

Termination: The reaction was stopped by heat inactivation of the enzymes.

Separation and Identification of Methylated Nucleosides

The resulting mixture of radiolabeled nucleosides was then separated and identified using chromatographic techniques.

This method was used for an initial separation of base-methylated from 2'-O-methylated nucleosides.

Protocol:

-

Column Preparation: A column was packed with DEAE-cellulose resin.[11]

-

Sample Loading: The digested nucleoside mixture was loaded onto the column.

-

Elution Gradient: A salt gradient (e.g., NaCl or LiCl) was used to elute the nucleosides. Base-methylated nucleosides and unmodified nucleosides would elute at a different salt concentration than the 2'-O-methylated nucleosides.

-

Fraction Collection and Analysis: Fractions were collected and the radioactivity in each fraction was measured using a scintillation counter.

This high-resolution technique was crucial for separating and identifying the specific methylated nucleosides.

Protocol:

-

Plate Preparation: A cellulose (B213188) or silica (B1680970) gel thin-layer chromatography plate was used as the stationary phase.[12]

-

Sample Application: A small spot of the nucleoside mixture was applied to one corner of the TLC plate.

-

First Dimension Chromatography: The plate was placed in a chromatography tank containing the first solvent system. The solvent would move up the plate by capillary action, separating the nucleosides based on their differential partitioning between the stationary and mobile phases.

-

Example Solvent System 1 (First Dimension): Isobutyric acid:0.5 N NH4OH (5:3, v/v).

-

-

Drying and Rotation: After the first dimension run, the plate was removed and dried completely. It was then rotated 90 degrees.

-

Second Dimension Chromatography: The plate was placed in a second chromatography tank with a different solvent system.

-

Example Solvent System 2 (Second Dimension): Isopropanol:concentrated HCl:water (70:15:15, v/v/v).[12]

-

-

Visualization: The separated, radiolabeled nucleosides were visualized by autoradiography. The positions of the radioactive spots were compared to the positions of known, non-radioactive methylated nucleoside standards that were run in parallel or co-spotted with the sample.

Visualizations

Experimental Workflow for the Identification of m6A in mRNA (circa 1974)

Caption: Workflow for identifying m6A in mRNA in the 1970s.

Conclusion

The early research on RNA methylation laid a critical foundation for the now-vibrant field of epitranscriptomics. The meticulous and innovative experimental work of pioneers in the 1970s, utilizing techniques such as radiolabeling and chromatography, provided the first concrete evidence and quantitative data for the existence of modified nucleosides in mRNA. This technical guide has aimed to provide a detailed look into these foundational studies, offering both the context of the discoveries and the practical details of the methodologies employed. Understanding these early techniques and findings is not only of historical importance but also provides valuable context for appreciating the technological advancements that have propelled the field forward and continue to uncover the intricate roles of RNA modifications in health and disease.

References

- 1. Developmental mRNA m5C landscape and regulatory innovations of massive m5C modification of maternal mRNAs in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection and analysis of RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete analysis of cellular nucleotides by two-dimensional thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-methylcytosine in RNA: detection, enzymatic formation and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eukaryotic 5-methylcytosine (m5C) RNA Methyltransferases: Mechanisms, Cellular Functions, and Links to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RNA Purification [promega.jp]

- 8. biofargo.com [biofargo.com]

- 9. benchchem.com [benchchem.com]

- 10. The pharmacological role of phosphatases (acid and alkaline phosphomonoesterases) in snake venoms related to release of purines - a multitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diethylaminoethyl cellulose - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

The Role of N6-methyladenosine in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has emerged as a critical regulator of gene expression.[1][2] This dynamic and reversible epitranscriptomic mark influences virtually every stage of the mRNA lifecycle, from splicing and nuclear export to translation and decay.[3][4] The dysregulation of m6A has been implicated in a wide range of human diseases, including cancer, neurological disorders, and immunological diseases, making it a promising area for therapeutic development.[5][6][7][8] This technical guide provides an in-depth overview of the core machinery and mechanisms governing m6A-mediated gene regulation, detailed experimental protocols for its study, and a summary of its role in key signaling pathways.

The m6A Regulatory Machinery: Writers, Erasers, and Readers

The biological effects of m6A are orchestrated by a sophisticated interplay of three classes of proteins: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize it and mediate its downstream functions.[9][10][11]

Writers: The Methyltransferase Complex

The primary m6A "writer" in mammalian cells is a multicomponent nuclear complex.[12][13] At its core is a heterodimer of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[12][13][14] METTL3 serves as the catalytic subunit, while METTL14 plays a crucial structural role, facilitating RNA substrate recognition.[9][14] This core complex associates with other regulatory proteins, including Wilms' tumor 1-associated protein (WTAP), which is essential for the localization of the complex to nuclear speckles and for its methyltransferase activity.[12][15] Other components of the writer complex include VIRMA (Vir-like m6A methyltransferase associated), KIAA1429, RBM15/15B, and ZC3H13, which contribute to the specificity and efficiency of m6A deposition.[5][9]

Erasers: The Demethylases

The reversibility of m6A modification is mediated by two key "erasers": fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[3][9] Both are iron(II)- and α-ketoglutarate-dependent dioxygenases.[16] FTO was the first m6A demethylase to be discovered and has been shown to have a preference for demethylating m6A at the 5' cap of mRNA (m6Am).[9] ALKBH5, on the other hand, is considered the major demethylase for internal m6A modifications.[9] The activity of these erasers allows for dynamic regulation of the m6A landscape in response to cellular signals.[1]

Readers: The Effector Proteins

The functional consequences of m6A are primarily determined by "reader" proteins that specifically recognize and bind to m6A-modified transcripts. These readers can be broadly categorized based on their downstream effects.

-

YTH Domain-Containing Proteins: The YTH domain is a conserved m6A-binding module. The YTHDF subfamily (YTHDF1, YTHDF2, and YTHDF3) are cytoplasmic readers that play crucial roles in regulating mRNA fate.[17][18][19] YTHDF1 is primarily associated with promoting the translation of m6A-modified mRNAs.[17][18] YTHDF2 is known to mediate the degradation of m6A-containing transcripts by recruiting the CCR4-NOT deadenylase complex.[17][20] YTHDF3 is thought to work in concert with YTHDF1 and YTHDF2 to facilitate both translation and decay.[17] In the nucleus, YTHDC1 is involved in regulating splicing.[21]

-

Insulin-like Growth Factor 2 mRNA-Binding Proteins (IGF2BPs): The IGF2BP family (IGF2BP1, IGF2BP2, and IGF2BP3) represents another class of m6A readers.[22][23][24] Unlike YTHDF2, IGF2BPs tend to enhance the stability and promote the translation of their target mRNAs in an m6A-dependent manner.[23][25][26]

-

Heterogeneous Nuclear Ribonucleoproteins (HNRNPs): Certain HNRNPs, such as HNRNPA2B1 and HNRNPC, can also act as m6A readers, influencing pre-mRNA splicing and other aspects of RNA processing.[2][6]

Functional Consequences of m6A Modification

The presence of m6A on an mRNA transcript can have profound effects on its processing, translation, and stability.

mRNA Stability

One of the most well-characterized functions of m6A is the regulation of mRNA stability. The binding of YTHDF2 to m6A-modified transcripts can target them for degradation, thereby reducing their half-life.[17][20] Conversely, the binding of IGF2BP proteins can protect mRNAs from degradation, leading to increased stability.[23][24] This dynamic control of mRNA decay allows cells to rapidly modulate their proteome in response to various stimuli.

mRNA Translation

m6A modification can also influence the efficiency of protein translation. YTHDF1 promotes the translation of its target mRNAs, potentially by facilitating their association with ribosomes.[17][18] The presence of m6A in the 5' untranslated region (UTR) can also directly recruit translation initiation factors.[2]

Alternative Splicing

m6A deposition within pre-mRNAs can influence alternative splicing decisions.[27][28][29] The nuclear m6A reader YTHDC1 can recruit splicing factors to m6A-modified regions, promoting either exon inclusion or skipping.[21][28] This adds another layer of regulation to the generation of protein diversity from a single gene.

microRNA Processing

m6A modification also plays a role in the biogenesis of microRNAs (miRNAs).[30][31][32] The primary miRNA transcripts (pri-miRNAs) can be methylated by the METTL3/METTL14 complex.[30][33] This m6A mark is recognized by the microprocessor complex component DGCR8, which facilitates the processing of pri-miRNAs into precursor miRNAs (pre-miRNAs).[30][33][34]

Quantitative Data on m6A and its Regulatory Proteins

The following tables summarize key quantitative data related to m6A modification and its regulatory machinery.

| Parameter | Organism/Cell Line | Value | Reference(s) |

| Global m6A Abundance | |||

| m6A/A ratio in mRNA | Mammalian cells | ~0.1% - 0.4% | [2] |

| m6A sites per transcript | Mammalian cells | ~2-3 | [2] |

| Impact of Writer Knockdown on Gene Expression | |||

| Downregulated genes | METTL3 knockdown in K562 cells | 480 | [11] |

| Upregulated genes | METTL3 knockdown in K562 cells | 578 | [11] |

| Downregulated genes | METTL14 knockdown in K562 cells | 210 | [11] |

| Upregulated genes | METTL14 knockdown in K562 cells | 235 | [11] |

| Downregulated genes | METTL3 knockdown in NT2D1 cells | 897 | [15] |

| Upregulated genes | METTL3 knockdown in NT2D1 cells | 521 | [15] |

| Downregulated genes | FTO knockout in mouse cerebral cortex | 1591 | [35] |

| Upregulated genes | FTO knockout in mouse cerebral cortex | 2107 | [35] |

| Downregulated genes | METTL3 knockout in mouse cerebral cortex | 2037 | [35] |

| Upregulated genes | METTL3 knockout in mouse cerebral cortex | 2599 | [35] |

| Impact of Reader Binding on mRNA Half-life | |||

| Genes with increased mRNA half-life | YTHDF2 knockdown in HeLa cells | 626 out of ~3,600 bound genes | [24] |

| Expression of m6A Regulators in Cancer | |||

| METTL3 | Hepatocellular Carcinoma | Upregulated | [6] |

| METTL14 | Hepatocellular Carcinoma | Downregulated | [6] |

| FTO | Acute Myeloid Leukemia | Upregulated | [6] |

| ALKBH5 | Glioblastoma Stem Cells | Upregulated | [6] |

| YTHDF1 | Colorectal Cancer | Upregulated | [6] |

| YTHDF2 | Hepatocellular Carcinoma | Upregulated | [6] |

| IGF2BP1 | Multiple Cancers | Upregulated | [22] |

| IGF2BP2 | Multiple Cancers | Upregulated | [22] |

| IGF2BP3 | Multiple Cancers | Upregulated | [22] |

Experimental Protocols

Studying m6A requires specialized techniques to map its location and elucidate its function. Below are detailed methodologies for key experiments.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-Seq is a widely used technique to map the transcriptome-wide distribution of m6A.[16][21][30][36]

1. RNA Extraction and Fragmentation:

-

Isolate total RNA from cells or tissues using a standard method like TRIzol extraction.[30] Ensure high quality and integrity of the RNA.

-

Fragment the RNA to an average size of 100-300 nucleotides.[30] This can be achieved through enzymatic digestion (e.g., with RNase III) or metal-ion-catalyzed hydrolysis.[30]

2. Immunoprecipitation:

-

Incubate the fragmented RNA with an m6A-specific antibody.[30][36]

-

Add protein A/G magnetic beads to capture the antibody-RNA complexes.[30][36]

-

Wash the beads extensively to remove non-specifically bound RNA.[30]

3. RNA Elution and Library Preparation:

-

Elute the m6A-containing RNA fragments from the beads.

-

Purify the eluted RNA.[30]

-

Prepare a sequencing library from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA that did not undergo immunoprecipitation).

4. Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome/transcriptome.

-

Use peak-calling algorithms to identify regions enriched for m6A.[16]

Quantitative Analysis of m6A by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of the overall m6A levels in a sample.[3][6][9][37]

1. RNA Isolation and Digestion:

-

Isolate total RNA or poly(A)-selected mRNA.

-

Digest the RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).[6][9]

2. LC-MS/MS Analysis:

-

Separate the nucleosides using ultra-high performance liquid chromatography (UPLC).[37]

-

Detect and quantify the amounts of adenosine (B11128) (A) and N6-methyladenosine (m6A) using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[37]

3. Data Analysis:

-

Calculate the ratio of m6A to A to determine the overall level of m6A modification.[37]

Identification of m6A Reader Proteins by RNA Pull-down

This method is used to identify proteins that bind to m6A-modified RNA.[28][38]

1. Probe Synthesis:

-

Chemically synthesize short RNA oligonucleotides with and without an m6A modification at a specific site.[38]

-

Biotinylate the RNA probes for subsequent pull-down.[38]

2. Protein Binding and Pull-down:

-

Incubate the biotinylated RNA probes with a cell lysate or nuclear extract.[28]

-

Add streptavidin-coated beads to capture the biotinylated RNA and any bound proteins.[28]

-

Wash the beads to remove non-specific binders.

3. Protein Identification:

-

Elute the bound proteins from the beads.

-

Identify the proteins that preferentially bind to the m6A-containing probe compared to the unmethylated control using mass spectrometry.[28]

m6A in Signaling Pathways

m6A modification is intricately linked with major signaling pathways, thereby influencing a wide array of cellular processes.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. m6A modification can modulate the expression of key components of this pathway.[4][5][12][17][27] For instance, the m6A reader YTHDF1 can promote the translation of mRNAs encoding positive regulators of the Akt pathway, while YTHDF2 can mediate the degradation of mRNAs for negative regulators.[36]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for embryonic development and tissue homeostasis. m6A modification has been shown to regulate the stability and translation of key components of this pathway, including β-catenin (CTNNB1) itself.[14][22][23][31][39] For example, METTL3-mediated m6A modification can influence the expression of β-catenin, thereby affecting downstream gene transcription.[22]

References

- 1. Role of TNF-α-induced m6A RNA methylation in diseases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGF-β Regulates m6A RNA Methylation after PM2.5 Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of m6A RNA modification by LC-MS [escholarship.org]

- 4. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m6A mRNA methylation-mediated MAPK signaling modulates the nasal mucosa inflammatory response in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m6A mRNA methylation-mediated MAPK signaling modulates the nasal mucosa inflammatory response in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. METTL3 regulates alternative splicing of cell cycle-related genes via crosstalk between mRNA m6A modifications and splicing factors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rna-seqblog.com [rna-seqblog.com]

- 17. [PDF] Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer | Semantic Scholar [semanticscholar.org]

- 18. M6A RNA Methylation Mediates NOD1/NF-kB Signaling Activation in the Liver of Piglets Challenged with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. METTL3 modulates chromatin and transcription dynamics during cell fate transition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m6A-dependent regulation of messenger RNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MeRIP Sequencing - CD Genomics [cd-genomics.com]

- 22. RNA m6A methylation regulates dissemination of cancer cells by modulating expression and membrane localization of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Understanding YTHDF2-mediated mRNA degradation by m6A-BERT-Deg - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Dynamic m6A mRNA Methylation Reveals the Role of METTL3/14-m6A-MNK2-ERK Signaling Axis in Skeletal Muscle Differentiation and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Identification of N6-methyladenosine reader proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 31. Linking m6A to Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | Dynamic m6A mRNA Methylation Reveals the Role of METTL3/14-m6A-MNK2-ERK Signaling Axis in Skeletal Muscle Differentiation and Regeneration [frontiersin.org]

- 33. Frontiers | N6-Methyladenosine RNA Modification in Inflammation: Roles, Mechanisms, and Applications [frontiersin.org]

- 34. researchgate.net [researchgate.net]

- 35. Distinct roles of Fto and Mettl3 in controlling development of the cerebral cortex through transcriptional and translational regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]

- 37. benchchem.com [benchchem.com]

- 38. benchchem.com [benchchem.com]

- 39. Role of m6A modification in dysregulation of Wnt/β-catenin pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Machinery of m6A RNA Methylation: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Writers, Erasers, and Readers of N6-methyladenosine

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has emerged as a critical regulator of gene expression.[1] This dynamic and reversible epigenetic mark is installed, removed, and interpreted by a dedicated set of proteins known as "writers," "erasers," and "readers," respectively. Dysregulation of this intricate machinery is increasingly implicated in a wide range of human diseases, including cancer and immunological disorders, making these proteins attractive targets for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the core components of the m6A pathway, detailing their functions, associated signaling networks, and the experimental protocols essential for their study.

The "Writers": Establishing the m6A Landscape

The deposition of m6A is primarily carried out by a multicomponent methyltransferase complex. The core of this complex is a heterodimer of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[4]

Core Components and their Functions:

-

METTL3: This is the catalytic subunit of the writer complex, containing the S-adenosylmethionine (SAM)-binding motif required for donating the methyl group.[4]

-

METTL14: While possessing a methyltransferase-like domain, METTL14 is catalytically inactive. Its primary role is to stabilize METTL3 and recognize the target RNA substrate, thereby enhancing the overall activity of the complex.[5]

-

WTAP (Wilms' tumor 1-associating protein): WTAP does not have catalytic activity but is crucial for the localization of the METTL3-METTL14 heterodimer to nuclear speckles and for recruiting the complex to target RNAs.[6]

-

Other Associated Factors: Several other proteins, including VIRMA, KIAA1429, RBM15/15B, and ZC3H13, are known to associate with the core complex and are thought to play roles in substrate specificity and the regulation of methylation.[6]

The writer complex typically deposits m6A within a consensus sequence of RRACH (where R is a purine, A is the methylated adenosine, and H is a non-guanine base). This modification predominantly occurs in the 3' untranslated regions (3'UTRs), near stop codons, and within long internal exons of mRNAs.[7]

Quantitative Data for m6A Writer Complex

| Component | Parameter | Value | Species | Comments |

| METTL3-METTL14 complex | Kcat | 18 ± 2 h⁻¹ | Human | With ss-RNA substrate |

| Km (SAM) | 102 ± 15 nM | Human | ||

| Km (ss-RNA) | 22 ± 2 nM | Human | For a GGACU-containing substrate | |

| IC50 (SAH) | 0.9 ± 0.1 µM | Human | S-adenosylhomocysteine (SAH) is a product inhibitor |

Note: The kinetic parameters can vary depending on the specific RNA substrate and experimental conditions.

Signaling Pathway: m6A Writers

Diagram of the m6A writer complex function.

The "Erasers": Reversing the Mark

The reversibility of m6A methylation is a key feature of its regulatory role. This process is mediated by m6A demethylases, also known as "erasers." To date, two main erasers have been identified in mammals: the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[8] Both are Fe(II)- and α-ketoglutarate-dependent dioxygenases.[8]

Key Erasers and their Functions:

-

FTO: FTO was the first m6A demethylase to be discovered. It primarily localizes to the nucleus and has been shown to demethylate m6A in mRNA, tRNA, and snRNA.[9] FTO-mediated demethylation can impact mRNA stability and splicing.[10]

-

ALKBH5: ALKBH5 also resides in the nucleus and specifically removes m6A from mRNA. It has been implicated in various biological processes, including spermatogenesis, and its dysregulation is linked to several cancers.[11]

The presence of these erasers allows for the dynamic regulation of m6A levels in response to various cellular signals and environmental cues.

Quantitative Data for m6A Erasers

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Species |

| FTO | m6A in ssRNA | 1.5 ± 0.2 | 0.23 ± 0.01 | Human |

| ALKBH5 | m6A in ssRNA | 2.1 ± 0.3 | 0.19 ± 0.01 | Human |

Note: Kinetic parameters are highly dependent on the RNA substrate sequence and structure.

Signaling Pathway: m6A Erasers

Diagram of the m6A eraser protein function.

The "Readers": Interpreting the m6A Code

The functional consequences of m6A modification are mediated by a diverse group of "reader" proteins that specifically recognize and bind to m6A-containing RNAs. These readers then recruit other effector proteins to influence the fate of the modified transcript, including its splicing, nuclear export, localization, translation, and stability.

Major Families of m6A Readers:

-

YTH Domain-Containing Proteins: This is the most well-characterized family of m6A readers.

-

YTHDF1: Primarily located in the cytoplasm, YTHDF1 promotes the translation of m6A-modified mRNAs by interacting with translation initiation factors.[10]

-

YTHDF2: Also cytoplasmic, YTHDF2 is known to mediate the degradation of m6A-containing transcripts by recruiting the CCR4-NOT deadenylase complex.[12]

-

YTHDF3: YTHDF3 is thought to work in concert with YTHDF1 to promote translation and with YTHDF2 to facilitate mRNA decay.[10]

-

YTHDC1: This nuclear reader is involved in regulating pre-mRNA splicing and facilitating the nuclear export of m6A-modified mRNAs.[11]

-

YTHDC2: YTHDC2 has roles in both enhancing translation and promoting the decay of its target mRNAs.[11]

-

-

Insulin-like Growth Factor 2 mRNA-binding Proteins (IGF2BPs):

-

IGF2BP1, IGF2BP2, IGF2BP3: These cytoplasmic readers are known to enhance the stability and promote the translation of their target m6A-modified mRNAs, often by protecting them from degradation.

-

-

Heterogeneous Nuclear Ribonucleoproteins (HNRNPs):

-

HNRNPA2B1 and HNRNPC: These nuclear proteins can influence the splicing and processing of m6A-containing transcripts.

-

The diverse functions of these reader proteins highlight the context-dependent nature of m6A-mediated gene regulation.

Quantitative Data for m6A Readers

| Reader Protein | RNA Motif | Kd (µM) | Species | Method |

| YTHDC1 | GG(m6A)CU | 0.5 | Human | ITC |

| YTHDF1 | GG(m6A)CU | ~1.2 | Human | Fluorescence Polarization |

| YTHDF2 | GG(m6A)CU | ~0.5 | Human | Fluorescence Polarization |

| IGF2BP1 | GG(m6A)C | ~0.8 | Human | ITC |

Note: Binding affinities can vary significantly based on the surrounding RNA sequence and structure.

Signaling Pathway: m6A Readers

References

- 1. benchchem.com [benchchem.com]

- 2. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. qian.human.cornell.edu [qian.human.cornell.edu]

- 4. A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. A Mass Spectrometric Assay of METTL3/METTL14 Methyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. licorbio.com [licorbio.com]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Structural Impact of N6-methyladenosine (m6A) on RNA Conformation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of how N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA, directly and indirectly influences RNA structure. It details the thermodynamic and kinetic consequences of this modification, explains the "m6A-switch" mechanism, summarizes quantitative data, and provides generalized protocols for key experimental techniques used in the field.

Introduction to N6-methyladenosine (m6A)

N6-methyladenosine (m6A) is a reversible epigenetic mark installed on RNA that plays a pivotal role in regulating gene expression.[1] It is the most prevalent internal modification in eukaryotic messenger RNA (mRNA) and is also found in various non-coding RNAs.[1][2] The m6A landscape is dynamically controlled by a series of proteins:

-

"Writers" : These are methyltransferase complexes that install the m6A mark. The primary writer complex consists of METTL3 and METTL14, which form a stable heterodimer, along with other regulatory subunits like WTAP.[3][4]

-

"Erasers" : Demethylases, such as FTO and ALKBH5, that remove the m6A modification, rendering the process reversible.[5][6]

-

"Readers" : Proteins that recognize and bind to m6A-containing RNAs to elicit a functional response. These proteins mediate most of m6A's downstream effects, influencing RNA splicing, nuclear export, stability, and translation.[5][7]

The functional consequences of m6A are intimately linked to its impact on RNA structure. The modification can either create a direct binding site for reader proteins or, more subtly, alter the local RNA conformation to reveal or conceal binding sites for other RNA-binding proteins (RBPs).[5][8]

Direct Structural and Thermodynamic Impact of m6A

The addition of a methyl group to the N6 position of adenosine (B11128) has profound and context-dependent effects on RNA's thermodynamic stability, base-pairing kinetics, and local conformation.

Thermodynamic Consequences

The primary effect of m6A within a standard Watson-Crick base-paired duplex is destabilization. To form a canonical m6A-U pair, the methylamino group must rotate from its energetically preferred syn conformation to a higher-energy anti state, which positions the bulky methyl group in the major groove.[9][10] This steric imposition weakens the duplex.

Conversely, when located in single-stranded or unpaired regions, m6A can be stabilizing. The methyl group enhances base stacking interactions with neighboring nucleotides, providing a favorable energetic contribution.[9][10][11]

Kinetic Effects on Duplex Formation

Studies have shown that m6A significantly slows the rate of RNA duplex formation (annealing) without substantially affecting the dissociation (melting) rate.[12][13] This kinetic barrier is attributed to the conformational dynamics of the m6A nucleotide. The ability of m6A to interchange between Watson-Crick and mismatch-like forms, combined with different conformational preferences when paired versus unpaired, explains how it robustly slows duplex annealing.[14]

The "m6A-switch": A Paradigm for Indirect Structural Regulation

One of the most significant mechanisms by which m6A influences RNA-protein interactions is the "m6A-switch".[15][16] In this model, the m6A modification acts as a structural modulator rather than a direct binding epitope. By thermodynamically destabilizing a local RNA secondary structure, such as a hairpin, m6A can expose a previously sequestered single-stranded sequence.[15][17] This newly accessible region can then be recognized and bound by specific RBPs that do not directly read the m6A mark itself.[18][19]

Two well-characterized examples of the m6A-switch involve the heterogeneous nuclear ribonucleoproteins (hnRNPs) C and G:

-

hnRNP C : This protein binds to U-rich single-stranded tracts. The presence of m6A in a hairpin can cause it to "breathe" or melt, exposing a U-rich sequence and facilitating hnRNP C binding.[5][12][15]

-

hnRNP G : This protein preferentially binds to single-stranded AGRAC motifs. Similar to the hnRNP C mechanism, m6A-induced destabilization of a hairpin can unmask these motifs, promoting HNRNPG interaction.[5][12][20]

This mechanism highlights how a single chemical modification can remodel the RBP interaction landscape of an RNA molecule, thereby influencing its downstream processing and fate.[8][20]

Quantitative Data Summary

The structural impact of m6A has been quantified using various biophysical techniques. The following tables summarize key findings from the literature.

Table 1: Thermodynamic Impact of m6A on RNA Stability

| RNA Context | Effect of m6A | Free Energy Change (ΔΔG°) vs. A | Method | Citation(s) |

|---|---|---|---|---|

| Internal m6A-U pair in duplex | Destabilizing | +0.5 to +1.7 kcal/mol | UV thermal denaturation, NMR | [9][10][11][13] |

| Unpaired, 3' dangling end | Stabilizing | Negative (substantial) | UV thermal denaturation | [9][10][11] |

| m6A-U pair adjacent to 5' bulge | Stabilizing | ~ -1.0 kcal/mol (with Mg2+) | NMR | [5][14] |

| Hoogsteen m6A-A pair | Stabilizing | Favorable vs. A-A pair | NMR |[12] |

Table 2: Kinetic Impact of m6A on RNA Duplex Formation

| Parameter | Unmodified (A-U) | m6A-Modified (m6A-U) | Fold Change | Method | Citation(s) |

|---|---|---|---|---|---|

| Annealing Rate Constant (k_on) | Faster | 4 to 9-fold slower | ↓ | NMR | [12] |

| Dissociation Rate Constant (k_off) | Baseline | Not significantly changed | ≈ | NMR |[12] |

Experimental Protocols for Structural Analysis

Several key experimental techniques are employed to elucidate the structural consequences of m6A modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR is used to determine the high-resolution 3D structure of m6A-containing RNAs in solution. It is also powerful for studying dynamics, such as base-pair opening rates and the kinetics of duplex formation using relaxation dispersion experiments.[9][13]

Detailed Methodology:

-

Sample Preparation: Synthesize and purify RNA oligonucleotides, both with and without the m6A modification, using solid-phase phosphoramidite (B1245037) chemistry. Dissolve the RNA in a suitable NMR buffer (e.g., sodium phosphate, NaCl) in 90% H₂O/10% D₂O for observing exchangeable imino protons or 100% D₂O for non-exchangeable protons.

-

Data Acquisition: Collect a suite of 2D NMR experiments, such as NOESY (to measure through-space proton distances), TOCSY (for through-bond correlations within a sugar), and HSQC (to correlate protons with their attached carbon or nitrogen atoms). For kinetics, R₁ρ relaxation dispersion or chemical exchange saturation transfer (CEST) experiments are used.[13]

-

Resonance Assignment: Assign all proton, carbon, and nitrogen resonances to specific atoms in the RNA sequence.

-

Structural Calculation: Use the distance restraints from NOESY data and torsion angle restraints derived from scalar coupling constants to calculate an ensemble of 3D structures that are consistent with the experimental data.

-

Analysis: Analyze the final structure ensemble to determine features like base pairing, stacking interactions, and the conformation of the m6A nucleotide.

X-ray Crystallography

Application: This technique provides atomic-resolution static snapshots of molecules. It is particularly powerful for visualizing m6A-containing RNA in complex with reader proteins, revealing the precise interactions that mediate recognition.[5][21]

Detailed Methodology:

-

Sample Preparation: Express and purify the reader protein and synthesize/purify the m6A-RNA. Form the protein-RNA complex in a stoichiometric ratio.

-

Crystallization: Screen a wide range of conditions (precipitants, pH, temperature, additives) to find conditions where the complex forms a well-ordered crystal lattice. This is often done using sitting-drop or hanging-drop vapor diffusion methods.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays into a specific pattern that is recorded on a detector.

-

Structure Solution: Process the diffraction data and use computational methods (e.g., molecular replacement, using a known structure as a search model) to solve the phase problem and generate an initial electron density map.

-

Model Building and Refinement: Build an atomic model of the RNA and protein into the electron density map. Iteratively refine the model against the experimental data until it converges to a final, high-resolution structure.

Chemical Probing (e.g., SHAPE-MaP)

Application: Chemical probing methods survey RNA secondary structure on a transcriptome-wide scale by measuring the flexibility of the ribose backbone. When combined with m6A mapping, these techniques can reveal global trends, such as the tendency for nucleotides adjacent to m6A sites to be single-stranded.[9]

Detailed Methodology:

-

Cell Treatment: Treat living cells with a chemical probe (e.g., 1M7 for SHAPE) that reacts with and adds an adduct to the 2'-hydroxyl group of flexible (typically single-stranded) nucleotides.

-

RNA Extraction: Isolate total RNA from the treated cells and a control (untreated) sample.

-

Reverse Transcription: Perform reverse transcription on the RNA. The adducts on the ribose backbone cause the reverse transcriptase to stall or misincorporate a nucleotide at the preceding position.

-

Library Preparation and Sequencing: Convert the resulting cDNA into a library for high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference transcriptome. Calculate a reactivity score for each nucleotide based on the mutation rate at that position in the treated sample compared to the control.

-

Structure Modeling: Use the reactivity scores as constraints in a thermodynamic folding algorithm to predict the most likely secondary structure for the RNA. Comparing the structures of m6A-containing transcripts to those lacking m6A (e.g., in a writer-knockout cell line) reveals the structural impact of the modification.

References

- 1. Ghost authors revealed: The structure and function of human N6 -methyladenosine RNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Update: Mechanisms underlying N6-methyladenosine modification of eukaryotic mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures and mechanisms of the RNA m 6A writer : Structures and mechanisms of the RNA m 6A writer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the molecular mechanism of the m6A writer complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interconnections between m6A RNA modification, RNA structure, and protein–RNA complex assembly | Life Science Alliance [life-science-alliance.org]

- 6. m6A RNA Regulatory Diagram | Cell Signaling Technology [cellsignal.com]

- 7. Exploring m6A RNA Methylation: Writers, Erasers, Readers | EpigenTek [epigentek.com]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure and thermodynamics of N6-methyladenosine in RNA: a spring-loaded base modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Interconnections between m6A RNA modification, RNA structure, and protein–RNA complex assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR chemical exchange measurements reveal that N6-methyladenosine slows RNA annealing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 15. N6-methyladenosine-dependent RNA structural switches regulate RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 17. N6‐methyladenosine and RNA secondary structure affect transcript stability and protein abundance during systemic salt stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m6A RNA methylation: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The RNA Modification N6-methyladenosine and Its Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. N 6-methyladenosine alters RNA structure to regulate binding of a low-complexity protein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

The Evolutionary Tapestry of m6A: A Technical Guide to its Conservation Across Species

For Immediate Release

[City, State] – December 20, 2025 – In the intricate world of post-transcriptional regulation, N6-methyladenosine (m6A) has emerged as a critical and ubiquitous modification of RNA. Its presence across a vast array of organisms, from unicellular yeast to complex mammals and even viruses, underscores its fundamental biological importance. This technical guide provides an in-depth exploration of the evolutionary conservation of m6A, tailored for researchers, scientists, and drug development professionals. We delve into the quantitative landscape of m6A conservation, detail key experimental methodologies, and visualize the complex interplay of the m6A regulatory machinery.

Executive Summary

The m6A modification, dynamically installed, removed, and interpreted by a dedicated set of proteins, plays a pivotal role in virtually every aspect of RNA metabolism. While the core machinery responsible for m6A is remarkably conserved throughout eukaryotes, the specific locations and functional consequences of this modification exhibit a fascinating pattern of both conservation and divergence. This guide synthesizes current research to present a comprehensive overview of m6A's evolutionary journey, highlighting conserved functional roles and species-specific adaptations. Understanding this evolutionary landscape is paramount for deciphering the fundamental principles of m6A-mediated gene regulation and for the development of novel therapeutic strategies targeting this pathway.

Quantitative Landscape of m6A Conservation

The degree of m6A conservation varies significantly depending on the species, the specific genomic location of the modification, and the functional context. While a substantial portion of m6A sites appear to be species-specific, a core set of conserved sites points to fundamental and evolutionarily constrained functions.

Table 1: Conservation of m6A Sites Across Species

| Comparison | Conservation Level | Key Findings |

| Human vs. Mouse | Moderately Conserved | Approximately 55-62% of m6A-methylated transcripts are conserved between human and mouse cortices and cerebella.[1] While many individual m6A peaks are not conserved, there is a tendency for m6A sites to cluster within conserved regions. |

| Across Mammals | Partially Conserved | A study across five mammalian species found that 14.2% of m6A modifications are conserved in at least three species.[2] This conservation increases to 20.5% when considering only m6A sites within the canonical DRACH motif.[2] |

| Mammals vs. Yeast | Low Conservation of Sites | m6A sites in yeast show no more conservation than comparable unmethylated adenosines. In contrast, mammalian m6A sites are slightly more conserved than their unmethylated counterparts.[3][4] |

| Gene-level Conservation (Yeast) | Significant Overlap | While individual sites are not highly conserved, there is a significant overlap in the genes that are methylated between different yeast species, suggesting a conserved regulatory logic at the gene level. |

Table 2: Conservation of the m6A Consensus Motif

| Species | Consensus Motif | Notes |

| Mammals | DRACH (D=A/G/U, R=G/A, H=A/C/U) | Highly enriched at m6A sites.[5] |

| Yeast | RGAC | Shows a strong preference for this motif. |

| Plants | RRACH | Similar to the mammalian motif.[6] |

| Viruses | DRACH | Many viruses utilize the host's m6A machinery and thus their RNAs contain the host's consensus motif. |

The Conserved Machinery of m6A Regulation

The enzymatic machinery that governs m6A modification—the "writers," "erasers," and "readers"—is highly conserved across eukaryotes, pointing to a deeply rooted and fundamental regulatory system.

Table 3: Evolutionary Conservation of Key m6A Regulatory Proteins

| Protein Family | Function | Human Ortholog(s) | Yeast Ortholog(s) | Plant Ortholog(s) | Key Conservation Features |

| Writers (Methyltransferases) | Adds the m6A mark | METTL3, METTL14, WTAP | Ime4, Mum2, Kar4 | MTA, MTB, FIP37 | The core catalytic components (METTL3/Ime4 and METTL14/Kar4) are highly conserved. The overall composition of the writer complex shows some variation between species.[7] |

| Erasers (Demethylases) | Removes the m6A mark | FTO, ALKBH5 | Not conserved | ALKBH family | The AlkB family of demethylases is conserved in plants and mammals, but notably absent in yeast, suggesting a later evolutionary innovation for dynamic m6A regulation. |

| Readers (Binding Proteins) | Recognizes and effects the function of m6A | YTHDF1/2/3, YTHDC1/2 | Pho92/Mrb1 | ECT2/3/4 | The YTH domain is a highly conserved m6A-binding module found across eukaryotes. The number and specific functions of YTH domain-containing proteins have expanded and diversified in different lineages.[8] |

Visualizing the World of m6A

To better understand the complex relationships and processes involved in m6A biology, we provide a series of diagrams generated using the Graphviz DOT language.

References

- 1. pnas.org [pnas.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Most m6A RNA Modifications in Protein-Coding Regions Are Evolutionarily Unconserved and Likely Nonfunctional - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Exploring m6A RNA Methylation: Writers, Erasers, Readers | EpigenTek [epigentek.com]

- 6. Genome-Wide Identification of m6A Writers, Erasers and Readers in Poplar 84K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Insights into the conservation and diversification of the molecular functions of YTHDF proteins - PMC [pmc.ncbi.nlm.nih.gov]

N6-methyladenosine in prokaryotes versus eukaryotes

An In-depth Technical Guide to N6-methyladenosine (m6A) in Prokaryotes Versus Eukaryotes

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in eukaryotes, playing a pivotal role in nearly every aspect of RNA metabolism. This dynamic and reversible mark is installed by "writer" complexes, removed by "eraser" enzymes, and interpreted by "reader" proteins, collectively regulating gene expression in fundamental biological processes, including development, disease, and viral infection. In prokaryotes, m6A is also present, traditionally known for its role in DNA modification to regulate replication, repair, and defense. While m6A is found on bacterial mRNA, its machinery, functional significance, and regulatory mechanisms are less understood and appear to differ substantially from the well-established eukaryotic paradigm. This guide provides a detailed comparative analysis of the m6A landscape in these two domains of life, focusing on the core machinery, quantitative differences, functional implications, and the experimental protocols used for their study.

The m6A Machinery: A Comparative Analysis

The regulation of m6A is governed by a set of proteins that add, remove, and recognize the modification. The machinery in eukaryotes is well-characterized, whereas in prokaryotes, particularly for mRNA, it remains largely elusive.

Writers (Methyltransferases)

-

Eukaryotes: The primary m6A writer is a large nuclear methyltransferase complex (MTC). The core of this complex is a heterodimer of METTL3 (the catalytic subunit) and METTL14 (the RNA-binding scaffold).[1] This core associates with other regulatory proteins, including WTAP (Wilms' tumor 1-associating protein), which facilitates the localization of the complex to nuclear speckles.[1][2] Other components like VIRMA, KIAA1429, RBM15/15B, and ZC3H13 also contribute to the complex's function and specificity.[2][3] The MTC deposits m6A co-transcriptionally.

-

Prokaryotes: A dedicated m6A writer complex for mRNA, analogous to the eukaryotic MTC, has not been identified.[4][5] While m6A is present on bacterial mRNA, some studies suggest its installation may be a result of non-specific enzymatic activity or even occur randomly.[4][6] In contrast, DNA m6A methylation is well-established and carried out by specific enzymes like the Dam (DNA adenine (B156593) methyltransferase) in E. coli, which plays a crucial role in regulating DNA replication and repair.[3]

Erasers (Demethylases)

-

Eukaryotes: m6A is a reversible modification, with its removal catalyzed by "eraser" enzymes belonging to the AlkB family of dioxygenases. The two primary m6A demethylases are FTO (fat mass and obesity-associated protein) and ALKBH5.[7][8][9] FTO was the first RNA demethylase to be discovered and is primarily located in the nucleus.[8][9] ALKBH5 also resides in nuclear speckles and has been shown to affect mRNA export and metabolism.[7][10] Their activity ensures that m6A methylation is a dynamic process, allowing for rapid changes in gene expression in response to cellular signals.

-

Prokaryotes: To date, no dedicated m6A RNA demethylases have been identified in prokaryotes. This supports the notion that m6A modification in bacterial mRNA may not be as dynamic or functionally regulated as in eukaryotes.

Readers (Binding Proteins)

-

Eukaryotes: The functional consequences of m6A are mediated by "reader" proteins that specifically recognize the m6A mark and recruit other factors to influence the RNA's fate.[11] These readers can be categorized into several families:

-

YTH Domain Proteins: This is the most studied family, including cytoplasmic proteins YTHDF1, YTHDF2, and YTHDF3, and the nuclear protein YTHDC1.[12][13] Initially, it was proposed that YTHDF1 promotes translation, YTHDF2 mediates mRNA decay, and YTHDF3 acts as a partner to both.[13] However, more recent evidence suggests a unified model where all three YTHDF proteins act redundantly to promote mRNA degradation.[10][14] YTHDC1, located in the nucleus, is involved in regulating mRNA splicing.[15]

-

IGF2BP Proteins: Insulin-like growth factor 2 mRNA-binding proteins (IGF2BP1, 2, and 3) constitute another class of cytoplasmic readers.[3][16] They tend to increase the stability and promote the translation of their target mRNAs, often protecting them from degradation.[16][17]

-

HNRNP Proteins: Heterogeneous nuclear ribonucleoproteins, such as HNRNPA2B1 and HNRNPC, can act as nuclear readers, influencing pre-mRNA processing and alternative splicing in an "m6A-switch" mechanism.[11]

-

eIF3: Eukaryotic initiation factor 3 can directly bind to m6A in the 5' UTR to initiate cap-independent translation.[11]

-

-

Prokaryotes: Specific reader proteins that recognize m6A on bacterial mRNA have not been characterized. The absence of a known reader system further complicates the understanding of m6A's functional role in bacteria.

Quantitative and Positional Landscape of m6A

The abundance and location of m6A modifications differ significantly between prokaryotes and eukaryotes, hinting at their distinct roles.

Data Presentation

Table 1: Comparative Summary of m6A Machinery and Characteristics

| Feature | Prokaryotes | Eukaryotes |

|---|---|---|

| mRNA Writers | Not well-defined; potential for non-specific activity.[4][5] | Multi-subunit complex (METTL3/METTL14/WTAP etc.).[1][2] |

| mRNA Erasers | None identified. | FTO, ALKBH5.[7][8] |

| mRNA Readers | None identified. | YTH family, IGF2BP family, HNRNP family, eIF3.[3][13][16] |

| DNA m6A | Common (e.g., Dam methylase); regulates replication, repair, defense.[3] | Rare in most multicellular organisms, function debated.[18] |

Table 2: Quantitative Comparison of m6A Abundance in mRNA

| Domain / Organism | m6A/A Ratio (%) | Reference(s) |

|---|---|---|

| Prokaryotes | ||

| Escherichia coli | ~0.2% | [19][20] |

| Pseudomonas aeruginosa | >0.2% | [19][20] |

| Staphylococcus aureus | <0.08% | [19][20] |

| Bacillus subtilis | <0.08% | [19][20] |

| Overall Bacterial Range | 0.02% - 0.28% | [19][20][21] |

| Eukaryotes |

| Mammals (general) | 0.15% - 0.6% |[22][23] |

Table 3: Positional Distribution and Consensus Motifs of m6A in mRNA

| Domain | Predominant Location | Consensus Motif | Reference(s) |

|---|---|---|---|

| Prokaryotes | Primarily within the Open Reading Frame (ORF) (~77% in E. coli).[19][20] | GCCAU, UGCCAG | [5][19][24] |

| Eukaryotes | Enriched near stop codons and in 3' UTRs; also found in 5' UTRs and long internal exons.[11][22] | DRACH (D=A/G/U, R=A/G, H=A/C/U) |[1] |

Functional Roles of m6A

The well-established machinery in eukaryotes confers a wide range of regulatory functions to m6A, whereas in prokaryotes, the most critical roles of adenine methylation are found on DNA.

Prokaryotes

In bacteria, the primary functions of adenine methylation are associated with DNA, not RNA.

-

DNA Replication and Repair: In E. coli, Dam methylase methylates the adenine in GATC sequences. This mark helps distinguish the parental DNA strand from the newly synthesized strand during mismatch repair.[3]

-

Gene Expression: DNA m6A can influence the binding of regulatory proteins to DNA, thereby modulating gene expression.[3]

-

Restriction-Modification System: Bacteria use DNA methylation to protect their own genome from being degraded by their restriction enzymes, which target and cleave unmethylated (foreign) DNA, such as that from bacteriophages.[3]

-

mRNA Function (Putative): For the m6A found on bacterial mRNA, functional roles are less clear. Studies have linked these modifications to genes involved in respiration, metabolism, and stress response, but a direct causal and regulatory link is still debated, with some recent evidence suggesting a lack of clear biological function.[4][5]

Eukaryotes

In eukaryotes, m6A on mRNA is a critical layer of post-transcriptional gene regulation.

-

mRNA Metabolism: m6A influences nearly every step of the mRNA lifecycle. By recruiting different reader proteins, m6A can mark an mRNA for degradation, enhance its stability, promote its translation, or direct alternative splicing and nuclear export.[22][25]

-

Development: The dynamics of m6A are crucial for processes like stem cell differentiation and embryonic development.[3]

-

Disease and Cancer: Dysregulation of m6A writers, erasers, or readers is implicated in a wide range of human cancers, affecting the expression of key oncogenes and tumor suppressors.[11][15] For example, the eraser FTO is linked to obesity and energy metabolism.[3]

-

Viral-Host Interactions: Many viruses, particularly RNA viruses, have m6A modifications on their own transcripts. The host m6A machinery can either promote or restrict viral replication, and viruses, in turn, can hijack this machinery to their advantage.[26][27][28][29] This interplay is a critical aspect of the host's innate immune response.[3][30]

Key Experimental Methodologies

The study of m6A relies on specialized techniques for its detection, mapping, and quantification.

m6A Detection and Mapping: MeRIP-Seq